2-Chlorobenzaldehyde

Catalog No.
S568437
CAS No.
89-98-5
M.F
C7H5ClO
ClC6H4CHO
M. Wt
140.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorobenzaldehyde

CAS Number

89-98-5

Product Name

2-Chlorobenzaldehyde

IUPAC Name

2-chlorobenzaldehyde

Molecular Formula

C7H5ClO
ClC6H4CHO

Molecular Weight

140.56 g/mol

InChI

InChI=1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H

InChI Key

FPYUJUBAXZAQNL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)Cl

solubility

1 to 5 mg/mL at 75° F (NTP, 1992)
In water, 8.53X10+2 mg/L at 25 °C (est)
Slightly soluble in water
Soluble in ethanol, diethyl ether, acetone, benzene, carbon tetrachloride
Solubility in water, g/l at 20 °C: 1.8 (poor)

Synonyms

O-Chloro-benzaldehyde; 2-Chlorobenzaldehyde; 2-Chlorobenzoic Aldehyde; 2-Chlorophenylcarboxaldehyde; NSC 15347; O-Chlorobenzaldehyde; O-Chlorobenzenecarboxaldehyde; O-Chloroformylbenzene

Canonical SMILES

C1=CC=C(C(=C1)C=O)Cl

The exact mass of the compound 2-Chlorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 75° f (ntp, 1992)in water, 8.53x10+2 mg/l at 25 °c (est)slightly soluble in watersoluble in ethanol, diethyl ether, acetone, benzene, carbon tetrachloridesolubility in water, g/l at 20 °c: 1.8 (poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15347. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chlorobenzaldehyde (CAS: 89-98-5) is a highly versatile, ortho-halogenated aromatic aldehyde utilized extensively as an electrophilic building block in pharmaceutical, agricultural, and dye synthesis. Characterized by its electron-withdrawing chlorine atom and specific ortho-steric profile, it is a critical precursor for complex heterocyclic frameworks, most notably the 1,4-dihydropyridine class of calcium channel blockers [1]. Unlike several of its close isomers, it remains a liquid at standard room temperatures, offering distinct process engineering advantages for bulk handling and continuous-feed manufacturing environments.

Substituting 2-chlorobenzaldehyde with its isomers (such as 4-chlorobenzaldehyde) or the unsubstituted baseline (benzaldehyde) fundamentally disrupts both processability and end-product efficacy. From a handling perspective, 4-chlorobenzaldehyde is a solid at room temperature, requiring energy-intensive melting or large volumes of carrier solvent for reactor dosing, whereas 2-chlorobenzaldehyde is a pumpable liquid . Chemically, the ortho-chloro substitution provides a unique combination of steric hindrance and inductive electron withdrawal. In pharmaceutical synthesis, such as the production of Amlodipine, this specific ortho-steric bulk is mandatory to lock the aryl ring in a perpendicular conformation relative to the dihydropyridine core; shifting the chlorine to the para position abolishes the drug's target receptor binding activity [1]. Furthermore, the ortho-substitution actively suppresses unwanted homocoupling side reactions that plague para-substituted analogs during advanced organocatalysis[2].

Liquid State Processability Advantage

The physical state of a precursor dictates the engineering requirements for reactor feeding. 2-Chlorobenzaldehyde is a liquid at standard operating temperatures, with a melting point of 9–12 °C. In contrast, its isomer 4-chlorobenzaldehyde is a solid with a melting point of 47–50 °C [1]. This phase difference means 2-chlorobenzaldehyde can be directly pumped and volumetrically dosed without the need for heated transfer lines or pre-dissolution in organic solvents, significantly streamlining scale-up operations [2].

Evidence DimensionMelting Point / Physical State at 20 °C
Target Compound Data9–12 °C (Liquid)
Comparator Or Baseline4-Chlorobenzaldehyde: 47–50 °C (Solid)
Quantified Difference~38 °C difference in melting point, crossing the room-temperature threshold.
ConditionsStandard atmospheric pressure (100 kPa).

Eliminates the need for solid-handling equipment, heated lines, or excess carrier solvents during continuous or batch manufacturing.

Air Stability and Shelf-Life

Unsubstituted aromatic aldehydes are notoriously susceptible to autoxidation upon exposure to air, rapidly degrading into their corresponding carboxylic acids. The introduction of the strongly electron-withdrawing chlorine atom at the ortho position significantly stabilizes the carbonyl group against this oxidative degradation. Consequently, 2-chlorobenzaldehyde exhibits markedly superior air stability compared to the baseline benzaldehyde, which requires strict inert atmosphere storage and frequent redistillation prior to use [1].

Evidence DimensionSusceptibility to autoxidation
Target Compound DataAir-stable under standard storage.
Comparator Or BaselineBenzaldehyde: Highly prone to autoxidation to benzoic acid.
Quantified DifferenceSubstantial reduction in oxidative degradation rate.
ConditionsStandard laboratory storage in the presence of atmospheric oxygen.

Reduces inventory spoilage, eliminates the labor and yield loss associated with pre-reaction redistillation, and prevents acidic impurities from disrupting base-catalyzed condensations.

Homocoupling Suppression in Organocatalysis

In advanced synthetic routes, such as N-heterocyclic carbene (NHC) catalyzed deuteration, competing homocoupling (benzoin condensation) can severely reduce the yield of the target monomer. 2-Chlorobenzaldehyde leverages its ortho-steric hindrance to effectively suppress this dimerization, achieving 98% deuterium incorporation and a 96% isolated yield of the deuterated monomer. In direct contrast, 3- and 4-substituted benzaldehydes undergo facile homocoupling under identical conditions, leading to significant byproduct formation and reduced target yields [1].

Evidence DimensionTarget monomer yield vs. homocoupling byproduct
Target Compound Data96% isolated yield (98% D-incorporation).
Comparator Or Baseline4-substituted benzaldehydes: High susceptibility to benzoin homocoupling.
Quantified DifferenceNear-total suppression of the benzoin reaction for the ortho-substituted target.
Conditions0.1 mol % base and 0.1 mol % TACBr catalyst at 90 °C.

Maximizes precursor efficiency and minimizes complex downstream purification when synthesizing high-value labeled intermediates.

1,4-Dihydropyridine API Synthesis

2-Chlorobenzaldehyde is the mandatory precursor for synthesizing Amlodipine and related calcium channel blockers. The ortho-chloro substitution is strictly required to enforce the perpendicular conformation of the aryl ring relative to the dihydropyridine core, a structural feature essential for pharmacological activity that cannot be achieved with para-substituted analogs [1].

Continuous Flow Manufacturing

Due to its liquid state at room temperature (unlike the solid 4-chlorobenzaldehyde), this compound is highly suited for continuous flow chemistry platforms. It can be pumped neat, maximizing reactor throughput and avoiding the solubility bottlenecks or heated-line requirements associated with solid precursors [2].

Isotopic Labeling via Organocatalysis

In synthetic workflows requiring NHC-catalyzed transformations (such as selective deuteration), 2-chlorobenzaldehyde is the optimal substrate. Its ortho-steric profile suppresses unwanted benzoin homocoupling, ensuring exceptionally high yields of the target monomer without extensive byproduct formation[3].

Physical Description

2-chlorobenzaldehyde is a clear colorless to yellowish liquid. (NTP, 1992)
Liquid
COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.

Color/Form

Colorless to yellowish liquid
Needles
Liquid or needles

XLogP3

2.3

Boiling Point

413.4 °F at 760 mm Hg (NTP, 1992)
211.9 °C
212 °C

Flash Point

190 °F (NTP, 1992)
87 °C (189 °F) (SRP: closed cup)
87 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.86 (calculated)

Density

1.248 at 68 °F (NTP, 1992)
1.2483 g/cu cm at 20 °C
1.25 g/cm³

LogP

2.33 (LogP)
log Kow = 2.33
2.33

Odor

Penetrating odor

Melting Point

54.3 °F (NTP, 1992)
12.4 °C
11.9 °C

UNII

QHR24X1LXK

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Use and Manufacturing

IDENTIFICATION: o-Chlorobenzaldehyde is a colorless or yellowish liquid or needles. It has a penetrating odor. It is slightly soluble in water. USE: o-Chlorobenzaldehyde is used to make other chemicals. EXPOSURE: Workers that use o-chlorobenzaldehyde may breathe in vapors or have direct skin contact. The general population is not likely to be exposed to o-chlorobenzaldehyde. If o-chlorobenzaldehyde is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Skin and eye irritation and pain may occur with direct contact to o-chlorobenzaldhyde. Coughing, sore throat, and a burning sensation may occur following exposure to o-chlorobenzaldehyde vapors. Stomach cramps and a burning sensation may result from ingestion. A few laboratory animal toxicity studies of o-chlorobenzaldehyde are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for o-chlorobenzaldehyde to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for o-chlorobenzaldehyde to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.2 mm Hg at 122 °F (NTP, 1992)
0.23 mmHg
0.23 mm Hg at 20 °C
Vapor pressure, kPa at 25 °C: 0.04

Pictograms

Corrosive

Other CAS

89-98-5
35913-09-8

Associated Chemicals

Benzaldehyde, 3-chloro; 587-04-2
Benzaldehyde, 4-chloro; 104-88-1
Chlorobenzaldehyde; 35913-09-8

Wikipedia

2-chlorobenzaldehyde

Biological Half Life

In cat blood in vivo, o-chlorobenzaldehyde had /a/ half /life/ of ... 9.5 s.

Methods of Manufacturing

2-Chlorobenzaldehyde is produced mainly by chlorination of 2-chlorotoluene to form 2-chlorobenzal chloride, which is then subjected to acid hydrolysis. Metal salts, such as iron(III) chloride, are used as catalysts. The hydrolysis can also be accomplished using formic acid without a catalyst.
2-Chlorobenzaldehyde can also be produced by oxidation of 2-chlorobenzyl chloride with N-oxides of tertiary amines or with dilute nitric acid.

General Manufacturing Information

All other basic inorganic chemical manufacturing
Fabricated metal product manufacturing
Miscellaneous manufacturing
Primary metal manufacturing
Printing and related support activities
Benzaldehyde, 2-chloro-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Selective oxidation and N-coupling by purified laccase of xylaria polymorpha MTCC-1100

Pankaj Kumar Chaurasia, Sudha Yadava, Shashi Lata Bharati, Sunil Kumar Singh
PMID: 25898759   DOI: 10.1134/s1068162014040025

Abstract

The chemical route of oxidation of methyl group to its aldehyde is inconvenient because once a methyl group is attacked, it is likely to be oxidized to the carboxylic acid and it is very difficult to stop the reaction at the aldehyde stage. Fungal laccases can be used for such oxidation reaction and the reaction can be completed sharply within 1-2 hrs. Coupling of amines are another important reactions known forfungal laccases; coupling reactions generally take 3-7 hrs. We have used the purified laccase of molecular weight 63 kDa obtained from the fungal strainXylaria polymorpha MTCC-100 with activity of 1.95 IU/mL for selective oxidation of 2-fluorotoluene, 4-fluorotoluene, and 2-chlorotoluene to 2-fluorobenzaldehyde, 4-fluorobenzaldehyde, and 2-chlorobenzaldehyde, respectively, and syntheses of 3-(3,4-dihydroxyphenyl)-propionic acid derivatives by N-coupling of amines. In each oxidation reactions, ABTS was used as mediator molecule. All the syntheses are ecofriendly and were performed at room temperature.


Mixed ligand complex via zinc(II)-mediated in situ oxidative heterocyclization of hydrochloride salt of 2-chlorobenzaldehyde hydralazine hydrazone as potential of antihypertensive agent

Raghavendra P Bakale, Ganesh N Naik, Chandrashekhar V Mangannavar, Iranna S Muchchandi, I N Shcherbakov, Chris Frampton, Kalagouda B Gudasi
PMID: 24378708   DOI: 10.1016/j.ejmech.2013.11.037

Abstract

An unusual tetrahedral mixed ligand Zn(II) complex ZnT(L)Cl, where L = 2-chlorobenzaldehyde hydralazine hydrazone and T = in situ generated 3-(2-chlorophenyl)-1,2,4-triazolo[3,4-a]phthalazine is reported. Structure of the fused triazole has been confirmed by single crystal X-ray diffraction studies. Structure of Co(II), Ni(II), Cu(II) and Zn(II) complexes has been confirmed by spectral and analytical methods. Metal complexes have exhibited better activity in the fructose induced hypertension studies in animal model and are comparable with the standard.


Acetalization allows the photoheterolysis of the Ar-Cl bond in chlorobenzaldehydes and chloroacetophenones

Carlotta Raviola, Stefano Protti, Davide Ravelli, Mariella Mella, Angelo Albini, Maurizio Fagnoni
PMID: 22963457   DOI: 10.1021/jo3016264

Abstract

The nonaccessibility of phenyl cations by irradiation of electron-poor aryl chlorides was circumvented by transforming the carbonyl group of aromatic ketones or aldehydes into the corresponding 1,3-dioxolanes and the carboxyl group of benzoate ester into an orthoester functionality. This transformation allowed the heterolytic photoactivation of the Ar-Cl bond in protic media and the generation of phenyl cations. In the presence of π-bond nucleophiles, arylated products were obtained in good to excellent yields.


β-Olefination of 2-alkynoates leading to trisubstituted 1,3-dienes

Mathias J Jacobsen, Erik Daa Funder, Jacob R Cramer, Kurt V Gothelf
PMID: 21648453   DOI: 10.1021/ol2011677

Abstract

A phosphine-mediated olefination of 2-alkynoates with aldehydes forming 1,3-dienes with high E-selectivity and up to 88% yield is described. Reaction conditions are optimized and reactions are demonstrated for various aryl, alkyl, and alkenyl aldehydes and for ethyl 2-alkynoates with different substituents in the δ-position. Proof of concept is shown for the generation of a β,γ-unsaturated lactone by intramolecular olefination, and furthermore the use of the generated 1,3-dienes in the Diels-Alder reaction has been demonstrated.


Anisotropy shift and Raman bandwidth studies in carbonyl containing molecule o-chlorobenzaldehyde: role of repulsive forces

Th Gomti Devi, Kamal Kumar
PMID: 15950524   DOI: 10.1016/j.saa.2005.04.017

Abstract

The analysis of Raman anisotropy shift as a function of solvent concentration shows the weakening of pair interaction of the molecules due to the influence of solvent-induced perturbations. The present study deals with the effect of dielectric constant of the medium on the non-coincidence effect (anisotropy shift) and the role of van der Waals' volume on the anisotropic Raman bandwidth. The CO stretching vibration of o-chlorobenzaldehyde (OCBD) molecule was studied in various polar and non-polar solvents namely CCl4, CH3CN, C6H5Cl and CH3C6H5. The data on anisotropic bandwidth are interpreted using the van der Waals' volume within the framework of lineshape theory of Bratos and Tarjus, while the Onsager-Fröhlich model on non-coincidence effect has been tested. Our study shows that the repulsive potential of the type e-alphaR is playing an important role in the OCBD-solvent interactions. The vanishing of anisotropy shift (non-coincidence effect) on dilution may be explained on the basis of repulsive forces playing a significant role in solute-solvent interactions.


SYNTHESIS OF SOME DIAMIDES OF 2-CHLOROBENZALDEHYDE, 2,4-DICHLOROBENZALDEHYDE, AND 3,4-DICHLOROBENZALDEHYDE

J P LAROCCA, W C CULPEPPER
PMID: 14301600   DOI: 10.1002/jps.2600540344

Abstract




Synthesis of ionones and carvone analogues: olfactory properties and preliminary toxicity assays

M Anzaldi, E Sottofattori, F Dusatti, M Ferro, M Pani, A Balbi
PMID: 11006481   DOI: 10.1016/s0223-5234(00)00181-1

Abstract

Vilsmeier reagents react with alpha/beta-ionones and carvone to produce aldehydes 7-11 in a one-step procedure. The indene derivative 11, which came from the double iminoalkylation of carvone and ring closure with the elimination of dimethylamine, was practically odourless, while all the others had peculiar odours which were very different from the starting material. The cytotoxicity data of 9 and 10, which are the most promising potential perfume ingredients, are also reported.


Analysis of the aneuploidy inducing capacity of 2-chlorobenzylidene malonitrile (CS) and metabolites in V79 Chinese hamster cells

E Schmid, M Bauchinger
PMID: 1943720   DOI: 10.1093/mutage/6.4.303

Abstract

The aneuploidy inducing capacity of 2-chlorobenzylidene malonitrile (CS), a chemical used as a riot control agent, and its hydrolysis products o-chlorobenzaldehyde and malonitrile was studied at various exposure conditions in V79 Chinese hamster cells. Chromosomes were counted in metaphase preparations with preserved cytoplasm. A significant increase in the number of aneuploid cells was found after CS and o-chlorobenzaldehyde exposure but not after malonitrile exposure. o-chlorobenzaldehyde, which also introduced high levels of polyploid cells, seems to be an important metabolite for the aneuploidogenic effectiveness of CS.


Vibrational spectra of partially oriented molecules having two conformers in nematic and isotropic solutions: furfural and 2-chlorobenzaldehyde

M Rogojerov, G Keresztury, B Jordanov
PMID: 15820900   DOI: 10.1016/j.saa.2004.11.043

Abstract

Vibrational analysis of the two conformers of furfural and 2-chlorobenzaldehyde has been carried out on the basis of their IR and Raman spectra measured in isotropic and anisotropic (nematic liquid crystalline) solvent. The average orientation of the individual conformers in the nematic solvent has been determined by means of a recently developed approach for low symmetry planar molecules using DFT calculations of the vibrational transitions moments. The complex shape of the carbonyl band additionally split into several components is interpreted as an effect of Fermi resonance.


Percutaneous absorption of 14C-labelled 2-chlorobenzaldehyde in rats. Metabolism and toxicokinetics

E C Rietveld, R M Hoet, F Seutter-Berlage, J M Van Rossum
PMID: 3243317   DOI: 10.1007/BF03190084

Abstract

2-Chlorobenzaldehyde might be produced when a moist skin is exposed to the riot control agent CS. CS-hydrolysis to 2-chlorobenzaldehyde and malononitrile occurs both in vitro and in vivo. No quantitative data have thus far been reported with respect to the percutaneous absorption and the cutaneous biotransformation of 2-chlorobenzaldehyde. Percutaneous absorption, biotransformation and elimination of 14-C-labelled 2-chlorobenzaldehyde was investigated in the rat. Following IV (25 microliters/kg) and IP (37.5 microliters/kg) 14C-2-chlorobenzaldehyde administration to rats, the plasma radioactivity declined rapidly over a 24 h period with similar plasma radioactivity-time profiles. Following cutaneous administration (75 microliters/kg) in a closed glass-cup on the skin a slow skin penetration occurred as indicated by plasma radioactivity levels. A slow increase in plasma radioactivity was followed by a slow decline of radioactivity in plasma over a 3-day period. Most of the radioactivity was found in the urine with low levels in faeces and exhaled air. The cutaneously administered radioactivity was also partly recovered from the glass-cup. For the qualitative and quantitative determination of metabolites in urine, a thin layer chromatography-radioautography method was used. The metabolic patterns of urinary excreted metabolites following cutaneous application and systemic administration of 14C-2-chlorobenzaldehyde to rats were very similar. No parent compound was recovered from the rat urine. 2-Chlorohippuric acid was the principal urinary metabolite. Quantitatively, the urinary excretion of 14C-2-chlorobenzyl alcohol following cutaneous application differed substantially from that after the systemic administration. There was no evidence of storage in the skin or skin toxicity of 2-chlorobenzaldehyde following cutaneous application.


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